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Compound of Interest

2-(Hydroxymethyl)-6-
Compound Name:
methylpyridin-3-ol

Cat. No.: B186355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of hydroxymethyl methylpyridinols. These compounds, structural analogs of
pyridoxine (Vitamin B6), are of significant interest in medicinal chemistry and drug development
due to their potential to interact with biological systems that utilize pyridoxal 5'-phosphate (PLP)
as a cofactor. Understanding their physicochemical characteristics is paramount for predicting
their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for
designing novel therapeutic agents.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for key hydroxymethyl
methylpyridinols. It is important to note that experimental data for this class of compounds is
limited in the public domain, and some of the listed values are computational predictions.

Table 1: General Physicochemical Properties of Hydroxymethyl Methylpyridinols
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Table 2: Lipophilicity and Acidity of Hydroxymethyl Methylpyridinols
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Compound Name XLogP3 pKa

4,5-Bis(hydroxymethyl)-2-
methylpyridin-3-ol Not Available Not Available
hydrochloride (Pyridoxine HCI)

5-(hydroxymethyl)-4-
(methoxymethyl)-2- -0.68[1] Not Available
methylpyridin-3-ol

6-(hydroxymethyl)-2- )
o 0.5879 Not Available
methylpyridin-3-ol

2-(hydroxymethyl)-6- ) i
Not Available Not Available
methylpyridin-3-ol

Experimental Protocols

Detailed experimental protocols for the accurate determination of key physicochemical
parameters are crucial for drug development. The following sections outline standard
methodologies applicable to hydroxymethyl methylpyridinols.

Determination of Acid Dissociation Constant (pKa) by
UV-Vis Spectrophotometry

The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance
spectrum as a function of pH. This method is suitable for compounds containing a
chromophore whose electronic environment is altered upon ionization.[2][3][4][5][6]

Methodology:

o Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g.,
pH 2 to 12) with constant ionic strength are prepared.

o Sample Preparation: A stock solution of the hydroxymethyl methylpyridinol is prepared in a
suitable solvent (e.g., methanol or water). Aliquots of the stock solution are then diluted into
each buffer solution to a final concentration that gives an optimal absorbance reading
(typically between 0.3 and 1.0).
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e Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer
solution is recorded over a relevant wavelength range.

o Data Analysis:

o ldentify the wavelength(s) of maximum absorbance difference between the fully
protonated and deprotonated species.

o Plot absorbance at these selected wavelengths against pH.

o The pKa is the pH at which the absorbance is halfway between the minimum and
maximum values, which corresponds to the inflection point of the sigmoid curve.[5]

o Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine
the pKa.

Determination of the Octanol-Water Partition Coefficient
(logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP
value, which is a measure of a compound's lipophilicity.[7][8][9]

Methodology:

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually
saturated by stirring them together for 24 hours, followed by separation of the two phases.

» Sample Preparation: A known amount of the hydroxymethyl methylpyridinol is dissolved in
one of the phases (usually the one in which it is more soluble).

o Partitioning: A measured volume of the solution is added to a measured volume of the other
phase in a separatory funnel or vial. The mixture is then shaken vigorously for a set period
(e.g., 1-2 hours) to allow for equilibrium to be reached.

e Phase Separation: The mixture is allowed to stand until the two phases have clearly
separated. Centrifugation can be used to aid separation.
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Concentration Analysis: The concentration of the compound in each phase is determined
using a suitable analytical technique, such as UV-Vis spectrophotometry or High-
Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of P.

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a

particular solvent at a specific temperature to form a saturated solution.[10][11][12][13]

Methodology:

Sample Preparation: An excess amount of the solid hydroxymethyl methylpyridinol is added
to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed vial.

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant
temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The undissolved solid is separated from the solution by centrifugation
and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during
this step.

Concentration Analysis: The concentration of the dissolved compound in the clear
supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, LC-
MS/MS).

Solubility Value: The determined concentration represents the equilibrium solubility of the
compound in that solvent at that temperature.

Biological Sighaling Pathways

As analogues of Vitamin B6, hydroxymethyl methylpyridinols are expected to interact with the

metabolic pathways of this essential vitamin. The two primary pathways of interest are the

Vitamin B6 Salvage Pathway and the Transsulfuration Pathway.
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Vitamin B6 Salvage Pathway

This pathway is responsible for the interconversion of various forms of vitamin B6 (vitamers) to
the biologically active form, pyridoxal 5'-phosphate (PLP).[14][15][16][17][18] The key enzymes
in this pathway are Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase.[14][15]
Hydroxymethyl methylpyridinols may act as substrates or inhibitors of these enzymes.[19][20]
[21][22][23]
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Caption: Vitamin B6 Salvage Pathway.

Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route for the conversion of homocysteine to
cysteine, and it is dependent on the PLP cofactor.[24][25][26][27][28] The key enzymes in this
pathway are Cystathionine [3-synthase (CBS) and Cystathionine y-lyase (CGL).[25][28] By
modulating the availability of PLP, hydroxymethyl methylpyridinols could indirectly affect the flux
through this pathway.
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Caption: The PLP-dependent Transsulfuration Pathway.

Conclusion

The physicochemical properties of hydroxymethyl methylpyridinols are fundamental to their
potential as therapeutic agents. While the currently available data provides a preliminary
understanding, further experimental determination of key parameters such as pKa and logP is
essential for the rational design and development of new drug candidates. Their structural
similarity to Vitamin B6 suggests that their biological effects may be mediated through
interactions with the Vitamin B6 salvage and transsulfuration pathways. The experimental
protocols and pathway diagrams provided in this guide serve as a valuable resource for
researchers in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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